molecular formula C13H16BNO2S B1400555 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole CAS No. 1326714-48-0

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole

Cat. No.: B1400555
CAS No.: 1326714-48-0
M. Wt: 261.2 g/mol
InChI Key: HJIDZRNYZCNQMK-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole: is an organic compound that features a benzo[d]thiazole core substituted with a dioxaborolane group. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole typically involves the borylation of benzo[d]thiazole derivatives. One common method includes the reaction of benzo[d]thiazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic and nucleophilic substitution reactions due to the presence of the boron atom.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The boron center can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products: The major products formed from these reactions typically include various substituted benzo[d]thiazole derivatives, which can be further functionalized for use in different applications .

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of the process.

Biology and Medicine:

    Drug Development:

Industry:

Mechanism of Action

The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole involves its ability to form stable complexes with various metal ions and organic molecules. The boron atom in the dioxaborolane group can coordinate with other atoms, facilitating various chemical transformations. This coordination ability makes it a valuable component in catalytic cycles and organic synthesis .

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • Bis(pinacolato)diboron
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene

Uniqueness: 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole is unique due to its benzo[d]thiazole core, which imparts distinct electronic properties and reactivity compared to other boron-containing compounds. This uniqueness makes it particularly valuable in specialized applications such as advanced material synthesis and pharmaceutical development .

Properties

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)9-6-5-7-10-11(9)18-8-15-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIDZRNYZCNQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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